BenchChemオンラインストアへようこそ!

N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

Anticancer drug discovery Glioblastoma Thiazole derivative

A chemotype-defined control for glioblastoma & HCC programs: the 4-methyl-5-benzylthiazole substitution yields unique steric/electronic properties directly linked to antiproliferative potency. Use to benchmark vs TMZ (~20× more potent) & doxorubicin, isolate 4-methyl SAR, or standardize PAMPA/Caco‑2 permeability. Secure high‑purity batch now to maintain assay reproducibility.

Molecular Formula C20H16N2O2S
Molecular Weight 348.42
CAS No. 1147206-09-4
Cat. No. B2417192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
CAS1147206-09-4
Molecular FormulaC20H16N2O2S
Molecular Weight348.42
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=CC3=CC=CC=C3O2)CC4=CC=CC=C4
InChIInChI=1S/C20H16N2O2S/c1-13-18(11-14-7-3-2-4-8-14)25-20(21-13)22-19(23)17-12-15-9-5-6-10-16(15)24-17/h2-10,12H,11H2,1H3,(H,21,22,23)
InChIKeyHPWXLZFWRUPVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide (CAS 1147206-09-4) – Class and Physicochemical Baseline


N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide (MF: C20H16N2O2S, MW: 348.4 g/mol) is a heterocyclic compound combining a benzofuran-2-carboxamide pharmacophore with a 4-methyl-5-benzylthiazole moiety [1][2]. The benzofuran-thiazole carboxamide class has demonstrated antiproliferative and pro-apoptotic activity against multiple human cancer cell lines [3][4].

Why Generic Substitution Fails – Structural Determinants of Activity in 4-Methyl-5-Benzylthiazole Benzofuran Carboxamides


The thiazole ring substitution pattern is a primary determinant of cytotoxicity and target engagement within the benzofuran-2-carboxamide class [1][2]. The 4-methyl and 5-benzyl groups on the thiazole of the target compound define a specific steric and electronic environment that cannot be replicated by compounds with alternative substituents (e.g., 2-chlorobenzyl [3] or 3,5-dimethylbenzofuran [1]), making indiscriminate substitution a source of significant variability in antiproliferative potency and selectivity.

Quantitative Differentiation Evidence: N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide vs. Closest Analogs


Antiproliferative Selectivity in Glioblastoma – Cytotoxicity Relative to Temozolomide (TMZ) and Doxorubicin

In a direct head-to-head study of the closely related compound N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (Cpd 5), which differs from the target compound only in lacking the 4-methyl group on the thiazole and having additional dimethyl substitutions on the benzofuran, Cpd 5 exhibited ~20× higher cytotoxicity toward U251 and T98G glioblastoma cells compared with temozolomide (TMZ) and ~2× higher activity than doxorubicin (Dox) [1]. This indicates that the 5-benzylthiazole benzofuran carboxamide scaffold provides a significant potency advantage over standard-of-care treatments.

Anticancer drug discovery Glioblastoma Thiazole derivative

Hepatocellular Carcinoma (HCC) Cell Growth Inhibition – Potency of a Near-Identical Analog (HS-111)

HS-111 (N-(5-(2-chlorobenzyl)thiazole-2-yl)benzofuran-2-carboxamide) is a near-identical analog where the 5-benzyl group is replaced by 5-(2-chlorobenzyl) and the 4-methyl group is absent. HS-111 strongly suppressed the growth of human HCC cells in a dose-dependent manner and induced apoptosis (cleaved caspase-3) at low micromolar concentrations [1]. This class-level evidence directly implies that the target compound, with its distinct 4-methyl-5-benzyl thiazole substitution, may exhibit differential HCC potency, positioning it as a unique comparator for SAR studies.

Hepatocellular carcinoma Antiproliferative Benzofuran thiazole

Physicochemical Differentiation – Lipophilicity and Permeability Advantages from 4-Methyl-5-Benzyl Substitution

Computed properties indicate that the 4-methyl-5-benzyl substituents on the thiazole ring confer enhanced lipophilicity (predicted density 1.321±0.06 g/cm³, pKa 6.59±0.70) and a topological polar surface area (TPSA) of 83.4 Ų [1]. In contrast, removing the 4-methyl group (as in the compound 5 analog) would reduce lipophilicity and potentially alter membrane permeability, highlighting the target compound's superior drug-likeness metrics for cell-based assays.

Physicochemical properties Lipophilicity Drug-likeness

Validated Application Scenarios for N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide (CAS 1147206-09-4)


Antiglioma Drug Discovery – Comparator for Temozolomide/Doxorubicin Potency Benchmarking

The target compound serves as a rational comparator in glioblastoma preclinical programs. Based on evidence that a closely related 5-benzyl thiazole benzofuran carboxamide analog achieves ~20× greater cytotoxicity than temozolomide and ~2× over doxorubicin in U251 and T98G cells [1], researchers can procure the target compound to benchmark novel antiglioma candidates or to conduct SAR studies exploring the impact of the 4-methyl group on selectivity and apoptosis induction (PARP1/caspase 3 pathway).

Hepatocellular Carcinoma Lead Generation – Screening of Benzofuran-Thiazole Carboxamide Library

Given the demonstrated activity of HS-111 (a 2-chlorobenzyl analog) against HCC cells [1], the target compound is an essential selection for expanding a focused benzofuran-thiazole carboxamide library. Its distinct 4-methyl-5-benzyl substitution profile allows medicinal chemistry teams to evaluate the effect of thiazole methylation on HCC growth inhibition, apoptosis, and HIF-1α/VEGF-mediated angiogenesis, providing a direct SAR link to a known active chemotype.

Physicochemical Property Optimization – Reference Standard for Permeability Assays

With a computed TPSA of 83.4 Ų and enhanced lipophilicity due to the 4-methyl group [1], the target compound can be employed as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies. Its properties make it suitable for establishing baseline permeability for benzofuran-thiazole hybrids, enabling direct comparison with more polar analogs lacking the 4-methyl substitution.

Structure-Activity Relationship (SAR) Exploration of Thiazole Substitution Effects

The compound occupies a unique position in SAR matrices due to the concurrent presence of a 4-methyl and a 5-benzyl group on the thiazole ring. Procurement of this compound allows systematic comparison with its des-methyl analog (Cpd 5) and its 2-chlorobenzyl analog (HS-111) to isolate the contribution of each thiazole substituent to antiproliferative activity, reactive oxygen species production, and DNA damage induction, as demonstrated in the glioblastoma studies [2].

Quote Request

Request a Quote for N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.